molecular formula C22H24N4OS B13124990 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone

1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone

Cat. No.: B13124990
M. Wt: 392.5 g/mol
InChI Key: XCIJQELRJRVLSX-UHFFFAOYSA-N
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Description

1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone is a complex organic compound that features a combination of imidazole, piperidine, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction.

    Piperidine Substitution: The imidazole derivative can then be reacted with a piperidine derivative under suitable conditions to form the piperidinyl-imidazole intermediate.

    Thioether Formation: The final step involves the reaction of the intermediate with a pyridine derivative containing a thiol group to form the thioether linkage.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone would depend on its specific biological target. Generally, compounds with imidazole and piperidine moieties can interact with various enzymes or receptors, modulating their activity. The thioether linkage may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-3-ylmethyl)thio)ethanone: Similar structure with a different position of the pyridine ring.

    1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-2-ylmethyl)thio)ethanone: Another positional isomer.

    1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)propanone: Similar structure with a different alkyl chain length.

Uniqueness

The unique combination of the imidazole, piperidine, and pyridine moieties in 1-(2-(4-Phenyl-1H-imidazol-2-yl)piperidin-1-yl)-2-((pyridin-4-ylmethyl)thio)ethanone may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]-2-(pyridin-4-ylmethylsulfanyl)ethanone

InChI

InChI=1S/C22H24N4OS/c27-21(16-28-15-17-9-11-23-12-10-17)26-13-5-4-8-20(26)22-24-14-19(25-22)18-6-2-1-3-7-18/h1-3,6-7,9-12,14,20H,4-5,8,13,15-16H2,(H,24,25)

InChI Key

XCIJQELRJRVLSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=NC=C(N2)C3=CC=CC=C3)C(=O)CSCC4=CC=NC=C4

Origin of Product

United States

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